(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol
Overview
Description
(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol: is a heterocyclic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
- Oxidation products include the corresponding aldehyde or carboxylic acid.
- Reduction products include the dehalogenated compound.
- Substitution products depend on the nucleophile used and can include various substituted derivatives .
Scientific Research Applications
Chemistry: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used as a ligand in receptor binding studies or as a precursor in the synthesis of bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmacophores .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- (1-Benzylpiperidin-4-yl)methanol
- (1-(2-Chloro-5-fluorobenzyl)piperidin-4-yl)methanol
- (1-(2-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol
Uniqueness: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is unique due to the presence of both bromine and fluorine substituents on the benzyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWQBDKGSRHTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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